
3-(1,3-benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzotiazol-2-il)-N,N-dimetilpirazina-2-carboxamida es un compuesto heterocíclico que presenta tanto el grupo benzotiazol como el grupo pirazina. Este compuesto es de interés debido a sus posibles aplicaciones en química medicinal y ciencia de los materiales. La presencia del anillo de benzotiazol, conocido por su actividad biológica, combinada con el anillo de pirazina, que a menudo se encuentra en compuestos farmacológicamente activos, hace de esta molécula un candidato prometedor para diversos estudios científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(1,3-benzotiazol-2-il)-N,N-dimetilpirazina-2-carboxamida normalmente implica la condensación de 2-aminobenzotiazol con un derivado de pirazina adecuado. Un método común incluye la reacción de 2-aminobenzotiazol con cloruro de N,N-dimetilpirazina-2-carboxílico en presencia de una base como la trietilamina. La reacción generalmente se lleva a cabo en un solvente inerte como el diclorometano a temperatura ambiente .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de los métodos de laboratorio para mejorar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y equipos de síntesis automatizados para garantizar una producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(1,3-Benzotiazol-2-il)-N,N-dimetilpirazina-2-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de benzotiazol se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Los grupos nitro, si están presentes, se pueden reducir a aminas.
Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en el anillo de benzotiazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio o el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución electrofílica suelen requerir un catalizador ácido fuerte como el ácido sulfúrico o ácidos de Lewis como el cloruro de aluminio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del anillo de benzotiazol puede producir derivados de sulfoxido o sulfona de benzotiazol .
Aplicaciones Científicas De Investigación
3-(1,3-Benzotiazol-2-il)-N,N-dimetilpirazina-2-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto tiene potencial como agente antimicrobiano debido a la actividad biológica del anillo de benzotiazol.
Medicina: Se está investigando su potencial como agente anticancerígeno, dada la conocida actividad de los derivados de benzotiazol contra varias líneas celulares cancerosas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 3-(1,3-benzotiazol-2-il)-N,N-dimetilpirazina-2-carboxamida no se comprende completamente. Se cree que interactúa con objetivos moleculares específicos como enzimas o receptores. El anillo de benzotiazol es conocido por inhibir ciertas enzimas, lo que podría explicar su actividad biológica. Además, el anillo de pirazina puede interactuar con el ADN o las proteínas, lo que lleva a sus posibles efectos anticancerígenos .
Comparación Con Compuestos Similares
Compuestos similares
2-(1,3-Benzotiazol-2-il)pirazina: Carece del grupo N,N-dimetilcarboxamida pero comparte la estructura central.
Ácido 3-(1,3-benzotiazol-2-il)-4-hidroxibencenosulfónico: Contiene un grupo ácido sulfónico en lugar del anillo de pirazina.
N-(1,3-Benzotiazol-2-il)-2-fenilquinazolin-4(3H)-ona: Presenta un anillo de quinazolina en lugar del anillo de pirazina.
Singularidad
3-(1,3-Benzotiazol-2-il)-N,N-dimetilpirazina-2-carboxamida es única debido a la combinación de los anillos de benzotiazol y pirazina, que son conocidos por su actividad biológica. Esta doble funcionalidad lo convierte en un compuesto versátil para diversas aplicaciones en investigación científica .
Propiedades
Fórmula molecular |
C14H12N4OS |
|---|---|
Peso molecular |
284.34 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H12N4OS/c1-18(2)14(19)12-11(15-7-8-16-12)13-17-9-5-3-4-6-10(9)20-13/h3-8H,1-2H3 |
Clave InChI |
RPJDGDWDOSPFNF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


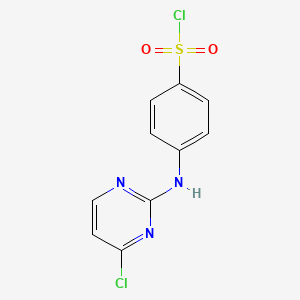
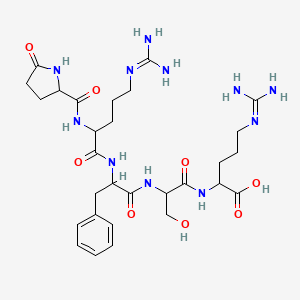
![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B12115160.png)


![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B12115180.png)

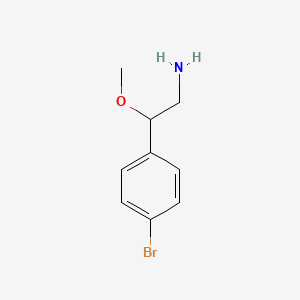
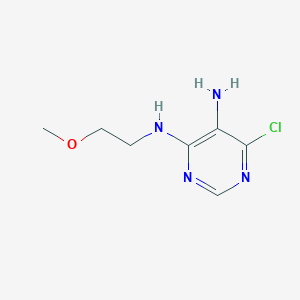
![3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12115197.png)
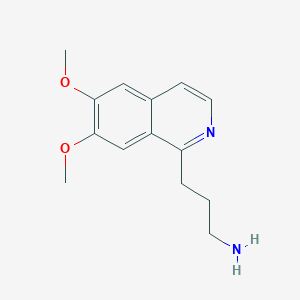
![Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B12115217.png)
![3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B12115220.png)
![cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp]](/img/structure/B12115233.png)
